molecular formula C8H10O2 B1276911 3-(Prop-2-yn-1-yl)pentane-2,4-dione CAS No. 38352-74-8

3-(Prop-2-yn-1-yl)pentane-2,4-dione

Cat. No. B1276911
CAS RN: 38352-74-8
M. Wt: 138.16 g/mol
InChI Key: LRBJQLKQIUOQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(Prop-2-yn-1-yl)pentane-2,4-dione" is a derivative of pentane-2,4-dione, which is also known as acetylacetone. This compound is part of the β-diketone family, characterized by the presence of two keto groups (carbonyl groups) on adjacent carbon atoms. The β-diketones are known for their ability to exist in keto and enol forms due to tautomerism, which involves the migration of a proton and the shift of a double bond. The enol form is stabilized by intramolecular hydrogen bonding, leading to a significant impact on the compound's physical and chemical properties .

Synthesis Analysis

The synthesis of derivatives of pentane-2,4-dione often involves direct arylation or alkylation methods. For example, compounds similar to "3-(Prop-2-yn-1-yl)pentane-2,4-dione" have been synthesized by direct arylation of pentane-2,4-diones in the presence of catalysts such as Mn(OAc)3 and H3PO4 . Although the specific synthesis of "3-(Prop-2-yn-1-yl)pentane-2,4-dione" is not detailed in the provided papers, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of β-diketone derivatives is significantly influenced by the presence of substituents on the pentane-2,4-dione backbone. X-ray crystallography has revealed that many of these derivatives exist predominantly as the enol tautomer in the solid state, with very short and strong hydrogen bonds . The strength of these hydrogen bonds can be estimated from vibrational spectroscopy data and is often greater than 100 kJ/mol . The presence of substituents can also lead to steric and resonance effects that further influence the molecular structure and hydrogen bond strength .

Chemical Reactions Analysis

Pentane-2,4-dione and its derivatives undergo various chemical reactions, including thioacetalization, which involves the conversion of aldehydes and ketones into dithioacetals. This reaction can be chemoselective, as demonstrated by the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione in the acid-promoted thioacetalization of selected aldehydes and aliphatic ketones under solvent-free conditions . Additionally, reactions with formaldehyde have been shown to produce a range of condensation products, depending on the amount of formaldehyde used .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-diketone derivatives are closely related to their molecular structure. The strong intramolecular hydrogen bonding in the enol form affects the vibrational frequencies observed in IR and Raman spectra, as well as the 1H NMR chemical shifts . The extraction of tris(pentan-2,4-dione)iron(III) into propylene carbonate demonstrates the compound's ability to form complexes with metals, which can be used in spectrophotometric methods for the determination of iron . The solvent-free conditions used in some reactions highlight the importance of using non-toxic solvents in analytical chemistry .

Scientific Research Applications

Chemoselective Synthesis

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, a derivative of 3-(Prop-2-yn-1-yl)pentane-2,4-dione, is utilized in chemoselective thioacetalization. This process involves converting selected aldehydes and aliphatic ketones into corresponding dithioacetals under solvent-free conditions. The method is notable for its chemoselectivity, particularly in distinguishing between aromatic aldehydes or aliphatic ketones and aromatic ketones (Ouyang et al., 2006).

Structural and Thermal Properties

The structural and thermal properties of cyano-substituted azoderivatives of β-diketones, including 3-(Prop-2-yn-1-yl)pentane-2,4-dione derivatives, have been studied. These compounds exhibit high thermal stability and distinct phase transition temperatures, as observed in derivatives like HL1–3 and [Pd(L2)2] (Mahmudov et al., 2011).

Synthesis of Dithiol-2-ylidene Derivatives

Research has focused on synthesizing various derivatives of 3-(Prop-2-yn-1-yl)pentane-2,4-dione, such as 3-(4-methyl-1,3-dithiol-2-ylidene)pentane-2,4-dione. These compounds are characterized for their potential in organic synthesis and are analyzed using IR and 1H NMR spectra (Zhang Li-jian, 2006).

Formation of Nickel(II) Complexes

Pentane-2,4-dione, closely related to 3-(Prop-2-yn-1-yl)pentane-2,4-dione, has been used in forming nickel complexes with potential antimicrobial, antifungal, antioxidant, and anticancer activities. This research opens avenues for pharmaceutical applications of these compounds (Gulea et al., 2020).

Physicochemical and Solvatochromic Properties

Studies have been conducted on azoderivatives of pentane-2,4-dione (a close analogue of 3-(Prop-2-yn-1-yl)pentane-2,4-dione), exploring their physicochemical and solvatochromic properties. These properties are vital in understanding the behavior of these compounds under different solvents and environmental conditions (Mahmudov et al., 2011).

Reaction with Formaldehyde

The reaction of pentane-2,4-dione with formaldehyde leads to various condensation products. This reaction pathway is crucial for understanding the reactivity and potential applications in synthetic organic chemistry (Kennedy & Mcmurry, 1969).

Synthesis of Schiff Bases

Research includes the synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine reacting with 3-ethoxyvinylidene-2,4-pentanedione, closely related to 3-(Prop-2-yn-1-yl)pentane-2,4-dione. These studies contribute to the field of organic chemistry and material science (Opozda et al., 2006).

Spectroscopic Characterization

Studies on derivatives like 3-(Ferrocenylmethyl)pentane-2,4-dione have been conducted for spectroscopic characterization. These studies are essential for understanding the electronic and structural properties of these compounds (Lapić et al., 2011).

Hydrogen Bond Strength Analysis

The hydrogen bond strength and vibrational assignments of enol forms of derivatives have been investigated using Density Functional Theory (DFT) calculations. This research aids in understanding the molecular structure and bonding characteristics (Zahedi-Tabrizi et al., 2015).

Crystal Structure Analysis

The crystal structure and conformation of derivatives like 3-[Bis(methylthio)methylene]pentane-2,4-dione have been analyzed to understand their molecular geometry and potential applications in material science (Jarvis & Taylor, 1979).

Safety And Hazards

Safety information for 3-(Prop-2-yn-1-yl)pentane-2,4-dione indicates that it is classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

3-prop-2-ynylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-4-5-8(6(2)9)7(3)10/h1,8H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBJQLKQIUOQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC#C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408793
Record name 2,4-Pentanedione, 3-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-yn-1-yl)pentane-2,4-dione

CAS RN

38352-74-8
Record name 2,4-Pentanedione, 3-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of propargyl bromide (0.32 g, 2.70 mmol), K2CO3 (2.22 g, 16.10 mmol), and 2,4-pentane-dione (1.34 g, 13.40 mmol) in acetone (30 mL) was stirred for 24 hrs at 60° C. After filtration and removal of solvent under reduced pressure, the crude residue was purified by flash chromatography (hexane) to give 22 as colorless liquid (0.30 g, 69%). 1HNMR (400 MHz, CDCl3) δ 2.03-2.04 (t, J=5.28 Hz, 1H), 2.22 (s, 3H), 2.25 (s, 3H), 2.68-2.71 (m, 2H), 3.84-3.87 (t, J=15.08 Hz, 1H); 13CNMR (100 MHz, CDCl3) δ 14.45, 29.33, 29.41, 68.70, 70.79, 86.13, 202.18, 202.63.
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Prop-2-yn-1-yl)pentane-2,4-dione
Reactant of Route 2
3-(Prop-2-yn-1-yl)pentane-2,4-dione
Reactant of Route 3
3-(Prop-2-yn-1-yl)pentane-2,4-dione
Reactant of Route 4
3-(Prop-2-yn-1-yl)pentane-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(Prop-2-yn-1-yl)pentane-2,4-dione
Reactant of Route 6
3-(Prop-2-yn-1-yl)pentane-2,4-dione

Citations

For This Compound
9
Citations
DL Leone, M Hubálek, R Pohl, V Sýkorová… - Angewandte …, 2021 - Wiley Online Library
Linear or branched 1,3‐diketone‐linked thymidine 5′‐O‐mono‐ and triphosphate were synthesized through CuAAC click reaction of diketone‐alkynes with 5‐azidomethyl‐dUMP or ‐…
Number of citations: 21 onlinelibrary.wiley.com
I Ziccarelli, L Veltri, T Prestia, R Amuso, MA Chiacchio… - Molecules, 2023 - mdpi.com
2-Propargyl-1,3-dicarbonyl compounds have been carbonylated under oxidative conditions and with the catalysis of the PdI 2 /KI catalytic system to selectively afford previously …
Number of citations: 7 www.mdpi.com
V Kavala, LC Lin, P Bhimrao Patil… - Advanced Synthesis …, 2022 - Wiley Online Library
A one‐pot strategy for the synthesis of 3‐hydroxy‐3‐furylisoindolinone derivatives is reported. The reaction proceeds via a copper‐catalyzed oxidative cascade inter‐molecular double …
Number of citations: 1 onlinelibrary.wiley.com
MH Denise-Liu'Leone, R Pohl, V Sýkorovµ, M Hocek - researchgate.net
Linear or branched 1, 3-diketone-linked thymidine 5’-O-mono-and triphosphate were synthesized through CuAAC click reaction of diketone-alkynes with 5-azidomethyl-dUMP or-dUTP. …
Number of citations: 4 www.researchgate.net
F Seghetti, RMC Di Martino, E Catanzaro, A Bisi… - Molecules, 2020 - mdpi.com
The burden of neoplastic diseases is widely recognized as a severe cause of mortality. The clinical inadequacy of most anticancer therapeutics urgently prompted intense drug …
Number of citations: 17 www.mdpi.com
DL Leone - 2022 - dspace.cuni.cz
This PhD thesis describes the development and the synthesis of DNA-reactive probes bearing 1,3- diketone or phenylglyoxal moieties which can be used for cross-linking with arginine-…
Number of citations: 0 dspace.cuni.cz
E De Lorenzi, F Seghetti, A Tarozzi, L Pruccoli… - European Journal of …, 2023 - Elsevier
Simultaneous modulation of multifaceted toxicity arising from neuroinflammation, oxidative stress, and mitochondrial dysfunction represents a valuable therapeutic strategy to tackle …
Number of citations: 1 www.sciencedirect.com
F Belluti, E De Lorenzi, RMC Di Martino, F Seghetti… - papers.ssrn.com
Simultaneous modulation of multifaceted toxicity arising from neuroinflammation, oxidative stress, and mitochondrial dysfunction represents a valuable therapeutic strategy to tackle …
Number of citations: 0 papers.ssrn.com
D Riba López - 2023 - tdx.cat
Curcuminoids (CCMoids) are a group of small organic molecules that present two aromatic rings linked by a seven-carbon conjugated chain together with a keto-enol moiety in the …
Number of citations: 3 www.tdx.cat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.